4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring, a nitrile group, and a chloro-substituted indole moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro-substituted indole can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The final step involves the reaction of the acetylated indole with morpholine and a cyanating agent like cyanogen bromide to introduce the nitrile group .
Chemical Reactions Analysis
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is likely related to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile include other indole derivatives such as:
5-chloro-1H-indole-3-acetic acid: Known for its plant growth-regulating properties.
1-(5-chloro-1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals.
5-chloro-1H-indole-3-carbaldehyde: An intermediate in the synthesis of more complex indole derivatives.
The uniqueness of this compound lies in its combination of the indole moiety with a morpholine ring and a nitrile group, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-1-2-14-13(6-11)10(8-18-14)5-15(20)19-3-4-21-9-12(19)7-17/h1-2,6,8,12,18H,3-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQBKMDIYWEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CNC3=C2C=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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